N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide
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Overview
Description
- React the benzothiazole intermediate with 2-chlorobenzoyl chloride in the presence of a base such as pyridine.
- Conditions: Room temperature, inert atmosphere.
Formation of Final Compound
- React the intermediate with 3,5-dichloro-4-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
- Conditions: Room temperature, inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide typically involves multiple steps, starting from the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the chlorophenyl and methoxybenzamide groups.
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Formation of Benzothiazole Core
- React 2-aminothiophenol with an aldehyde or ketone in the presence of an acid catalyst.
- Conditions: Reflux in ethanol or acetic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or dihydrobenzothiazoles.
Substitution: The chlorophenyl and dichloromethoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, dihydrobenzothiazoles.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. For its anticancer activity, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-3,5-dichlorobenzamide
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide is unique due to the presence of both chlorophenyl and dichloromethoxy groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c1-28-19-14(23)8-12(9-15(19)24)20(27)25-17-10-11(6-7-13(17)22)21-26-16-4-2-3-5-18(16)29-21/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQINTBRJOEDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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